2-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
2-(1H-Indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic acetamide derivative featuring a 1H-indole moiety linked via a methylene group to an amide nitrogen, which is further substituted by a 4-(trifluoromethoxy)phenyl group. This structure is part of a broader class of indole-acetamide derivatives, which are studied for diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c18-17(19,20)24-13-7-5-12(6-8-13)22-16(23)9-11-10-21-15-4-2-1-3-14(11)15/h1-8,10,21H,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLDZLNDRDCRJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 2-(1H-indol-3-yl)acetonitrile with 4-(trifluoromethoxy)aniline under specific conditions. The reaction is often catalyzed by a base, such as sodium hydride or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) under pressure.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Overview of Research Findings
Research indicates that derivatives of 2-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide exhibit significant antitumor properties. Specifically, studies have highlighted its effectiveness against solid tumors, including colon and lung cancers. The compound's mechanism appears to involve the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells.
Case Studies
Structure-Activity Relationship (SAR)
Chemical Modifications and Their Effects
The structure of this compound allows for various modifications that can enhance its biological activity. Research has focused on the following aspects:
- Indole Ring Substitution : Variations in substituents on the indole ring can significantly affect antitumor potency. For instance, introducing electron-withdrawing groups has been associated with increased cytotoxicity against cancer cell lines.
- Trifluoromethoxy Group : This group enhances lipophilicity and may improve membrane permeability, facilitating better bioavailability and efficacy in vivo .
Broader Implications in Drug Development
The promising results associated with this compound extend beyond oncology:
- Potential for Other Therapeutic Areas : Given its structural characteristics, there is potential for this compound to be explored in other therapeutic areas such as neurodegenerative diseases and metabolic disorders.
- Lead Compound for Further Research : The compound serves as a lead structure for the development of new drugs targeting various diseases. Its unique chemical properties make it an attractive candidate for further optimization and testing.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The indole moiety can bind to proteins or enzymes, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- 2-(1H-Indol-3-yl)-N-(4-(octyloxy)phenyl)acetamide (Compound 12, ): This analogue replaces the trifluoromethoxy group with a lipophilic octyloxy chain. However, the absence of electron-withdrawing groups (e.g., trifluoromethoxy) may reduce metabolic stability .
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide () :
The substitution of the acetamide’s methylene with a ketone (2-oxoacetamide) introduces a hydrogen-bond acceptor, which could enhance binding to serine proteases or kinases. The 4-fluorobenzyl group offers moderate electronegativity, contrasting with the stronger electron-withdrawing trifluoromethoxy group in the target compound .
Pharmacological Activity Comparisons
- N-Phenylacetamide Sulphonamides (): Compounds like N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide (37) exhibit anti-hypernociceptive activity. The target compound’s indole moiety may confer distinct receptor selectivity (e.g., serotonin receptors) compared to sulphonamide-based analogues, which often target cyclooxygenase (COX) or ion channels .
Trifluoroacetylated Indole Derivatives () :
Fluorinated compounds such as (E)-N-[5-(4-fluorostyryl)-3-(trifluoroacetyl)-1H-indol-7-yl]acetamide (4f) demonstrate potent antimalarial activity in pLDH assays. The trifluoromethoxy group in the target compound may offer similar metabolic resistance but with reduced steric bulk compared to trifluoroacetylated derivatives .
Data Tables
Table 1: Key Structural and Pharmacological Comparisons
Table 2: Physicochemical Properties
Biological Activity
The compound 2-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a derivative of indole, a structure known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula: C18H16F3N3O2
- Molecular Weight: 349.44 g/mol
- CAS Number: 1048973-47-2
Research indicates that indole derivatives often exhibit their biological effects through various mechanisms:
- Inhibition of Topoisomerase II : Some indole derivatives, including related compounds, have been shown to inhibit topoisomerase II, leading to apoptosis in cancer cells. This mechanism is crucial in cancer therapy as it affects DNA replication and cell cycle progression .
- Anti-inflammatory Properties : Indole compounds can modulate inflammatory pathways, including the NF-κB signaling pathway, which is significant in various inflammatory diseases .
- Antitumor Activity : Studies have demonstrated that certain indole derivatives possess antitumor properties against solid tumors, including colon and lung cancers. These compounds may act by inducing cell cycle arrest and apoptosis in cancer cells .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
- Antitumor Efficacy : In vitro studies on MGC-803 (gastric cancer) and HeLa (cervical cancer) cells demonstrated that this compound significantly reduced cell viability. The compound induced G2/M phase arrest and apoptosis, suggesting its potential as a chemotherapeutic agent .
- Mechanistic Insights : A study investigating the molecular interactions revealed that the compound effectively inhibited topoisomerase II activity, a key target in cancer treatment. This inhibition was associated with increased levels of DNA damage markers in treated cells .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
